![molecular formula C11H20BClO2 B140205 2-[(E)-5-氯戊-1-烯基]-4,4,5,5-四甲基-1,3,2-二氧杂硼环己烷 CAS No. 154820-95-8](/img/structure/B140205.png)

2-[(E)-5-氯戊-1-烯基]-4,4,5,5-四甲基-1,3,2-二氧杂硼环己烷

描述

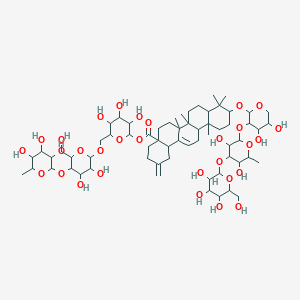

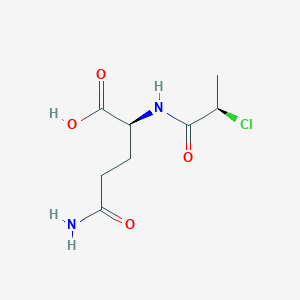

The compound 2-[(E)-5-chloropent-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a chemical of interest in synthetic organic chemistry, particularly in the context of building blocks for complex molecule construction. While the provided papers do not directly discuss this compound, they do provide insights into related compounds that can help infer some of its characteristics.

Synthesis Analysis

The synthesis of related compounds, such as 4,4,5,5-tetramethyl-2-vinyl-1,3,2-dioxaborolane, involves palladium-catalyzed Suzuki–Miyaura cross-coupling reactions. This method is highly selective and allows for the construction of 1-substituted (E)-buta-1,3-dienes, indicating that similar strategies could potentially be applied to synthesize the compound .

Molecular Structure Analysis

Although the exact molecular structure analysis of 2-[(E)-5-chloropent-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is not provided, the structure of related compounds suggests that it would possess a vinylboronate pinacol ester moiety, which is known for its chemoselectivity in cross-coupling reactions .

Chemical Reactions Analysis

The chemical reactivity of similar compounds, such as 2-chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane, has been studied in the context of quantitative 31P NMR analysis. These compounds are used as reagents for the determination of hydroxyl groups in complex molecules like lignins . This suggests that the compound of interest may also be useful in analytical applications or as a reagent in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-[(E)-5-chloropent-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane are not directly discussed in the provided papers. However, the properties of similar compounds, such as 2-fluoro-4,4,5,5-tetramethyl-1,3-dioxolane, which has been used to determine rate constants for ion pair formations, suggest that the compound may also have interesting properties in solution that could be relevant for physical organic chemistry studies .

科学研究应用

立体选择性合成

酮衍生的烯醇硼酸盐(包括具有 4,4,5,5-四甲基-1,3,2-二氧杂硼环己烷单元的那些)是用于立体选择性合成的稳定化合物。它们可以通过锂烯醇盐的硼化或乙烯基硼酸盐的氧化来制备,并且已知它们以立体收敛反应添加到醛中,从而产生顺式醇 (Hoffmann, Ditrich, & Fröch, 1987)。

对丝氨酸蛋白酶的抑制活性

4,4,5,5-四甲基-[1,3,2]二氧杂硼环己烷的某些衍生物对丝氨酸蛋白酶(包括凝血酶)表现出抑制活性。这些化合物在固态和溶液中均进行了研究,显示硫-硼和氮-硼之间的最小配位 (Spencer 等人,2002)。

脱氢硼化

在特定催化剂(如铑和钌)存在下,用乙烯基芳烃处理 4,4,5,5-四甲基-1,3,2-二氧杂硼环己烷,会导致区域和立体确定的 (E)-2-芳基乙烯基硼酸盐。这个过程被称为脱氢硼化,可产生高质量的产品 (Murata 等人,2002)。

有机金属配合物

该化学物质还用于创建新型有机金属配合物。例如,氯双(环戊二烯基)[1-(1,3,2-二氧杂硼环己烷-2-基)己基]锆(IV)代表了一类新的硼和锆的 1,1-双金属 (Zheng 等人,1996)。

安全和危害

未来方向

属性

IUPAC Name |

2-[(E)-5-chloropent-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20BClO2/c1-10(2)11(3,4)15-12(14-10)8-6-5-7-9-13/h6,8H,5,7,9H2,1-4H3/b8-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYHBHADHHWPOFL-SOFGYWHQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C=CCCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B1(OC(C(O1)(C)C)(C)C)/C=C/CCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20BClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101151419 | |

| Record name | 2-[(1E)-5-Chloro-1-penten-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101151419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

trans-5-Chloro-1-penten-1-ylboronic acid pinacol ester | |

CAS RN |

126688-98-0 | |

| Record name | 2-[(1E)-5-Chloro-1-penten-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=126688-98-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[(1E)-5-Chloro-1-penten-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101151419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Methoxy-N,N-dimethyl-6-[2-(quinolin-2-yl)ethoxy]quinazolin-4-amine](/img/structure/B140123.png)

![7-Methoxy-4-(pyridin-3-yl)-6-[2-(quinolin-2-yl)ethoxy]quinazoline](/img/structure/B140134.png)

![7-methyl-5-nitrobenzo[d]thiazol-2(3H)-one](/img/structure/B140135.png)

![(2S)-2-Phenyl-2-[(S)-2-piperidinyl]acetic acid](/img/structure/B140145.png)

![tert-butyl N-[2-[3-iodo-4-[4-tri(propan-2-yl)silyloxyphenoxy]phenyl]ethyl]carbamate](/img/structure/B140157.png)